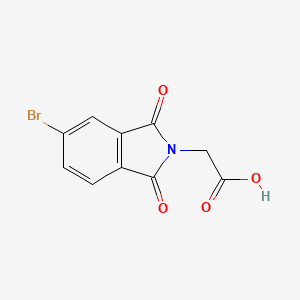

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a chemical compound with a molecular formula of C10H6BrNO4 It is characterized by the presence of a bromine atom, a dioxo group, and an isoindoline structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid typically involves the bromination of a precursor compound followed by the introduction of the acetic acid moiety. One common method involves the bromination of phthalic anhydride to form 5-bromo-phthalic anhydride, which is then reacted with glycine to yield the target compound. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by heating and purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.

Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include substituted isoindoline derivatives, oxo compounds, and various amides and esters, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemistry

In chemistry, (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its use in the manufacture of polymers, dyes, and other advanced materials.

Mécanisme D'action

The mechanism of action of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dioxo groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate biological pathways depending on the nature of the target and the context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

- 4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

- 2-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Uniqueness

Compared to similar compounds, (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications .

Activité Biologique

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including the presence of a bromine atom and a dioxoisoindole moiety, suggest various biological activities that warrant detailed exploration.

The compound has the molecular formula C15H8BrNO4 and a molecular weight of approximately 346.139 g/mol. Its structure features a benzene ring attached to an isoindole core, which is further substituted with a bromo group and a dioxo group. This specific arrangement contributes to its distinct chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antioxidant Activity : Compounds in the isoindole family have shown promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Antitumor Effects : Some derivatives have been investigated for their ability to inhibit tumor growth, particularly through mechanisms involving protein kinase CK2 inhibition.

- Antimicrobial Properties : The presence of bromine and dioxo groups may enhance the compound's interaction with microbial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Similar compounds have been studied to draw correlations between structural modifications and biological efficacy.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(5-Bromo-1,3-dioxoisoindol-2-yl)benzoic acid | C15H8BrNO4 | Isoindole structure; potential for similar biological activity |

| 5-Bromo-N-(4-carboxyphenyl)-2-hydroxybenzamide | C15H12BrN2O3 | Contains bromine; exhibits different pharmacological properties |

| N-(5-Bromoisoindolinone) derivatives | Varies | Related to isoindole core; used in medicinal chemistry |

Case Studies and Research Findings

- Antioxidant Activity : A study utilizing the DPPH radical scavenging method demonstrated that structurally related compounds exhibited significant antioxidant activity. The introduction of specific functional groups enhanced this property compared to known antioxidants like ascorbic acid .

- CK2 Inhibition : In vitro studies on human astrocytes and glioblastoma cell lines revealed that brominated derivatives could effectively inhibit CK2 activity, leading to morphological changes in treated cells. This suggests potential applications in cancer therapy .

- Antimicrobial Testing : Preliminary tests indicate that this compound may possess antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate the mechanism of action and effectiveness .

Propriétés

IUPAC Name |

2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUKVUYSOJWGSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966790 |

Source

|

| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5238-66-4 |

Source

|

| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.